Cas no 2248330-26-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate is a specialized chemical compound featuring a phthalimide core linked to a dimethylsulfamoyl-substituted benzoate moiety. Its structural design combines reactive ester functionality with electron-withdrawing and steric modulation groups, making it a valuable intermediate in organic synthesis, particularly for amidation and acylation reactions. The dimethylsulfamoyl group enhances solubility and reactivity, while the methoxy substituent provides stability. This compound is suited for applications in pharmaceutical and agrochemical research, where controlled functionalization is critical. Its well-defined reactivity profile ensures consistent performance in complex synthetic pathways.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate structure
2248330-26-7 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate
CAS番号:2248330-26-7
MF:C18H16N2O7S
メガワット:404.393843650818
CID:6406799
PubChem ID:165726263

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate
    • EN300-6522487
    • 2248330-26-7
    • インチ: 1S/C18H16N2O7S/c1-19(2)28(24,25)15-10-11(8-9-14(15)26-3)18(23)27-20-16(21)12-6-4-5-7-13(12)17(20)22/h4-10H,1-3H3
    • InChIKey: XKMBXNDBKJJTQJ-UHFFFAOYSA-N
    • ほほえんだ: S(C1C(=CC=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)C=1)OC)(N(C)C)(=O)=O

計算された属性

  • せいみつぶんしりょう: 404.06782203g/mol
  • どういたいしつりょう: 404.06782203g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 722
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 119Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6522487-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate
2248330-26-7
5g
$1364.0 2023-05-31
Enamine
EN300-6522487-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate
2248330-26-7
0.5g
$451.0 2023-05-31
Enamine
EN300-6522487-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate
2248330-26-7
0.25g
$432.0 2023-05-31
Enamine
EN300-6522487-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate
2248330-26-7
2.5g
$923.0 2023-05-31
Enamine
EN300-6522487-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate
2248330-26-7
0.1g
$414.0 2023-05-31
Enamine
EN300-6522487-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate
2248330-26-7
10g
$2024.0 2023-05-31
Enamine
EN300-6522487-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate
2248330-26-7
1g
$470.0 2023-05-31
Enamine
EN300-6522487-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate
2248330-26-7
0.05g
$395.0 2023-05-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate (CAS No. 2248330-26-7)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate, identified by its CAS number 2248330-26-7, represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This intricate molecular structure, featuring a conjugated system of heterocyclic and aromatic rings, has garnered considerable attention due to its potential pharmacological properties and synthetic utility. The presence of functional groups such as the dimethylsulfamoyl moiety and the methoxybenzoate ester suggests a versatile scaffold for drug design, particularly in the development of novel therapeutic agents.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry, with isoindole derivatives exhibiting promising biological activities. The 1,3-dioxo-2,3-dihydro-1H-isoindol core structure is known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, making it an attractive scaffold for designing small-molecule inhibitors. The introduction of the dimethylsulfamoyl group at the 3-position further enhances the compound's pharmacophoric features, potentially improving its solubility and binding affinity. Additionally, the 4-methoxybenzoate moiety contributes to the overall electronic properties of the molecule, influencing its reactivity and biological efficacy.

In the context of contemporary pharmaceutical research, this compound has been explored for its potential applications in addressing various therapeutic challenges. For instance, isoindole derivatives have shown promise in inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The dimethylsulfamoyl group is particularly noteworthy for its role in modulating enzyme activity through electrostatic interactions with active site residues. Furthermore, the methoxybenzoate ester can be hydrolyzed under physiological conditions to release a free carboxylic acid group, which may enhance drug bioavailability.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include cyclization reactions to form the isoindole core, followed by functional group transformations such as sulfamoylation and esterification. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct complex molecular architectures efficiently. These synthetic methodologies align with current trends in green chemistry, emphasizing sustainable practices and minimal waste generation.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of this compound with biological targets. The three-dimensional structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate has been optimized using density functional theory (DFT) calculations, providing insights into its conformational flexibility and electronic distribution. These insights are crucial for rationalizing its biological activity and guiding further structural modifications. Additionally, virtual screening approaches have been utilized to identify potential lead compounds based on their similarity to known bioactive molecules.

The pharmacokinetic profile of this compound is another critical aspect that has been extensively studied. In vitro assays have demonstrated its stability under various conditions, including acidic and alkaline environments, which is essential for oral bioavailability. Furthermore, preliminary toxicity studies suggest that it exhibits low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development. These findings are supported by experimental data on metabolic stability and excretion pathways, which are essential parameters for evaluating drug safety and efficacy.

Future research directions for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate include exploring its potential in treating neurological disorders and cancer. The structural features of this compound make it an ideal candidate for developing kinase inhibitors or neuroprotective agents. Additionally, modifications to the dimethylsulfamoyl or methoxybenzoate groups could lead to novel analogs with enhanced pharmacological properties. Collaborative efforts between synthetic chemists and biologists are essential to translate these findings into clinical applications.

In conclusion,1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(dimethylsulfamoyl)-4-methoxybenzoate (CAS No. 2248330-26-7) stands as a testament to the progress in pharmaceutical chemistry driven by innovative molecular design and interdisciplinary research. Its unique structural features and promising biological activities position it as a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound,it will undoubtedly play a significant role in shaping future advancements in medicine.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.